![molecular formula C8H8 B3342993 Bicyclo[2.2.2]octa-2,5,7-triene CAS No. 500-24-3](/img/structure/B3342993.png)
Bicyclo[2.2.2]octa-2,5,7-triene
Descripción general
Descripción
Bicyclo[2.2.2]octa-2,5,7-triene, also known as barrelene, is a bicyclic organic compound with the chemical formula C8H8 . It has a molecular weight of 104.1491 . The name derives from its resemblance to a barrel, with the staves being three ethylene units attached to two methine groups .
Synthesis Analysis
The original synthesis of barrelene starts from coumalic acid . Many alternative routes have been devised since then, one of them starting from benzene oxide . An alternate route that allows synthesis of the parent barrelene system and a variety of substituted barrelenes has also been reported .Molecular Structure Analysis
The structure of Bicyclo[2.2.2]octa-2,5,7-triene is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
Barrelene undergoes various reactions. For example, it is hydrogenated with hydrogen gas and Adams’ catalyst in ethanol to the fully saturated bicyclo[2.2.2]octane . Bromination with bromine in tetrachloromethane gives a di-bromo adduct because a coupling reaction intervenes . Epoxidation of barrelene with oxone gives the trioxatrishomobarrelene .Physical And Chemical Properties Analysis
The physical and chemical properties of Bicyclo[2.2.2]octa-2,5,7-triene include a molecular weight of 104.1491 . The ionization energy determinations are 8.23 PE Haselbach, Heilbronner, et al., 1971 LLK 8.24 PE Bodor, Dewar, et al., 1970 RDSH 7.95 ± 0.10 EI Franklin and Carroll, 1969 RDSH 8.23 PE Gleiter, Bohm, et al., 1983 Vertical value .Mecanismo De Acción
Direcciones Futuras
Barrelene is of considerable interest to theoretical chemists due to its unusual molecular geometry . It is also a starting material for many other organic compounds, such as semibullvalene . Future versions of this site may rely on reaction search pages in place of the enumerated reaction displays seen below .
Propiedades
IUPAC Name |
bicyclo[2.2.2]octa-2,5,7-triene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8/c1-2-8-5-3-7(1)4-6-8/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHCCUQVVABYRDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2C=CC1C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80198171 | |
| Record name | Barrelene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80198171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bicyclo[2.2.2]octa-2,5,7-triene | |
CAS RN |
500-24-3 | |
| Record name | Barrelene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=500-24-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Barrelene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000500243 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Barrelene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80198171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BARRELENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2P5L4Z7K7I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



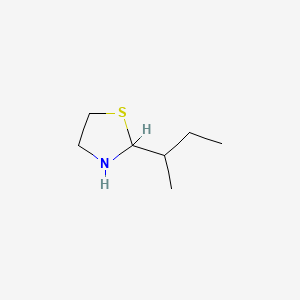

![2,3-Dihydroxy-4-[(hydroxyamino)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B3342933.png)

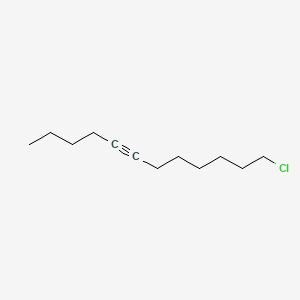
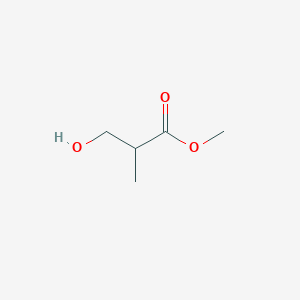
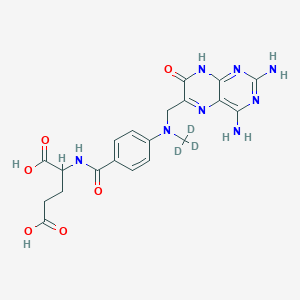
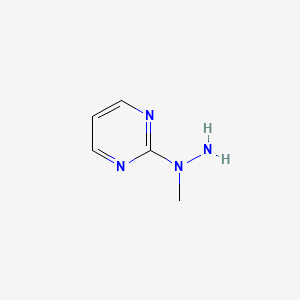
![1,1'-Bis[(3-boronophenyl)methyl]-4,4'-bipyridin-1-ium dibromide](/img/structure/B3342957.png)
![(3R,4S)-4-Ethyl-8-methoxy-6-trimethylsilanyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine-3,4-diol](/img/structure/B3342965.png)

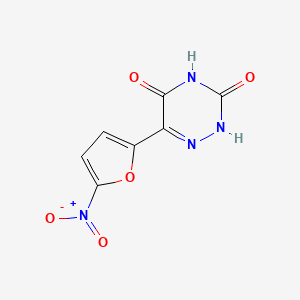
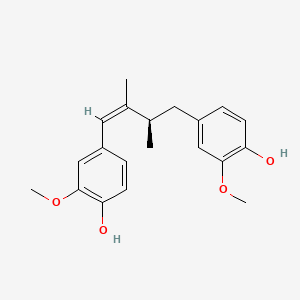
![2,7,12,17,21,22,23,24-Octazapentacyclo[16.2.1.13,6.18,11.113,16]tetracosa-1,3(24),4,6,8(23),9,11,13(22),14,16,18(21),19-dodecaene](/img/structure/B3342996.png)